Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The octanoyl group can be introduced through subsequent acylation reactions using octanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often use alkyl halides.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and ability to interact with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent against neurodegenerative diseases and infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the octanoyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with different substituents on the isoquinoline core.
1,2,3,4-Tetrahydro-2-azanaphthalene: A closely related compound with a similar core structure.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is unique due to the presence of the octanoyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields .
Properties
CAS No. |
63937-47-3 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3 |
InChI Key |
UGWLNAQBMGWTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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